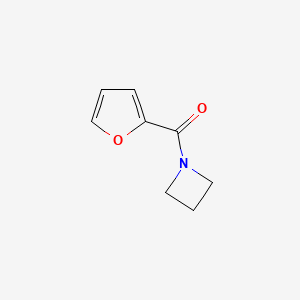![molecular formula C16H21N3O B7476411 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist and has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective dopamine D3 receptor antagonist. It works by blocking the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile may help to reduce the reinforcing effects of drugs of abuse and may also help to reduce the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. In addition, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have potential applications in the treatment of obesity and related metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in a laboratory setting. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in laboratory experiments. It has been shown to have potential side effects, such as hypothermia and locomotor impairment, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One area of research is the development of more selective dopamine D3 receptor antagonists that may have fewer side effects than 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. Another area of research is the investigation of the potential therapeutic applications of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in the treatment of obesity and related metabolic disorders. Finally, further research is needed to better understand the mechanism of action of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile and its potential applications in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-bromobenzonitrile with 2-methylpropanoic acid in the presence of a catalyst to form 4-(2-methylpropanoyl)benzonitrile. This intermediate compound is then reacted with piperazine in the presence of a base to form the final product, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile.
Aplicaciones Científicas De Investigación
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of addiction, schizophrenia, and Parkinson's disease. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been studied for its potential use in the treatment of obesity and related metabolic disorders.
Propiedades
IUPAC Name |
4-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13(2)16(20)19-9-7-18(8-10-19)12-15-5-3-14(11-17)4-6-15/h3-6,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAYBFXHXCLTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)


![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
